Tridecanoic acid, 13-oxo-
Description
Overview of Oxo Fatty Acids: Structural Diversity and Biological Significance in Research Contexts
Oxo fatty acids (OFAs) are a subgroup of fatty acids characterized by the presence of a ketone (oxo) group along their aliphatic chain. Their structural diversity is considerable, arising from variations in chain length, the position of the oxo group, the degree of unsaturation, and the presence of other functional groups like hydroxyls or aminos. This structural variety gives rise to a wide array of chemical properties and, consequently, diverse biological functions.
OFAs are key intermediates and products in lipid metabolism across many organisms, from bacteria to plants and mammals. They are often formed through the oxidation of polyunsaturated fatty acids, a process that can be either enzymatic, involving enzymes like lipoxygenases (LOX), or non-enzymatic. The broader class of molecules they belong to, oxylipins, function as signaling molecules in various biological processes. caymanchem.com For instance, some OFAs are involved in regulating cell proliferation and inflammation. caymanchem.com Research has identified certain oxo fatty acids as potential biomarkers for metabolic disorders. smolecule.com In plants, they can be part of the defense mechanism against pathogens. mdpi.com For example, an aminated version, 13-amino-13-oxo-tridecanoic acid, has been detected in tomato plants responding to bacterial infection. mdpi.comsci-hub.se
The position of the oxo group is critical to their biological activity. For example, 13-oxo-octadecadienoic acid (13-oxoODE), derived from linoleic acid, has been shown to stimulate cell proliferation in rat colonic mucosa and is linked to the maturation of red blood cells. caymanchem.com The study of these compounds is crucial for understanding fundamental metabolic pathways and their dysregulation in disease.
Historical Perspectives and Emerging Interest in Tridecanoic Acid, 13-oxo- Research
Direct historical research on Tridecanoic acid, 13-oxo- is limited. However, related structures and derivatives have appeared in scientific literature for decades, often as intermediates in chemical synthesis. For instance, methods applicable to the synthesis of related long-chain keto acids were described as early as 1974. acs.org
The emerging interest in Tridecanoic acid, 13-oxo- and its close derivatives is largely driven by advances in analytical technologies, particularly metabolomics and lipidomics. These high-throughput techniques allow for the detection and quantification of low-abundance lipids in complex biological samples. Consequently, derivatives such as 13-amino-13-oxotridecanoic acid have been identified as potential biomarkers. It has been investigated as a chemical marker for tracing the origin of glass eels and has been identified in metabolomic studies of tomato plants under biotic stress. mdpi.commdpi.com
Furthermore, research into industrial polymers has inadvertently shed light on related compounds. For example, 13-amino-13-oxotridecanoic acid has been identified as a degradation product of erucamide, a common slip agent used in polypropylene (B1209903) films. researchgate.netmdpi.comsemanticscholar.org This has prompted studies into its formation and effects, contributing to the body of knowledge on C13 oxo-amides. The synthesis of various ester and amide derivatives of 13-oxotridecanoic acid is also being explored for applications in chemical biology and as building blocks for more complex molecules. lookchem.combldpharm.com
Scope and Research Objectives for the Investigation of Tridecanoic Acid, 13-oxo-
The current investigation into Tridecanoic acid, 13-oxo- is multifaceted, with research objectives spanning basic biochemistry to applied science. A primary goal is to fully elucidate its biosynthetic and metabolic pathways in various organisms. Understanding how it is synthesized, modified, and degraded is fundamental to deciphering its biological role.
A significant area of research focuses on its potential as a biomarker. Building on findings for its amino derivative mdpi.commdpi.com, studies are aimed at determining if Tridecanoic acid, 13-oxo- itself can serve as a reliable indicator for specific metabolic states, diseases, or environmental stressors in both plants and animals.
Researchers are also keen to explore the specific biological activities of Tridecanoic acid, 13-oxo-. Based on the known functions of other oxo fatty acids ontosight.aivulcanchem.com, key objectives include assessing its potential antimicrobial, anti-inflammatory, or cell-signaling properties. This involves in vitro and in vivo studies to observe its effects on cellular pathways and physiological responses.
Finally, there is a growing interest in utilizing Tridecanoic acid, 13-oxo- and its derivatives as tools in chemical biology and as synthons in materials science. lookchem.comsmolecule.com Research objectives in this area include developing efficient synthesis methods for the parent compound and its derivatives to enable the creation of molecular probes, bioactive molecules, and novel polymers.
Data Tables
Table 1: Chemical Properties of Tridecanoic Acid, 13-oxo- and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |
| Tridecanoic acid, 13-oxo- | C₁₃H₂₄O₃ | 228.33 | 10704549 |
| 13-Amino-13-oxotridecanoic acid | C₁₃H₂₅NO₃ | 243.34 | 85711399 |
| Tridecanoic acid, 13-oxo-, methyl ester | C₁₄H₂₆O₃ | 242.36 | Not available |
| 13-Heptoxy-13-oxotridecanoic acid | C₂₀H₃₈O₄ | 342.5 | 174745248 |
| 13-Oxotetradecanoic acid | C₁₄H₂₆O₃ | 242.35 | 454061 |
Data sourced from PubChem and other chemical databases. lookchem.comnih.govnih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
13-oxotridecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h12H,1-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBSGNVRUEBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443770 | |
| Record name | Tridecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65157-88-2 | |
| Record name | Tridecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for Tridecanoic Acid, 13 Oxo
De Novo Synthetic Routes to Tridecanoic Acid, 13-oxo-
The de novo synthesis of Tridecanoic acid, 13-oxo-, a bifunctional molecule featuring a terminal aldehyde and a terminal carboxylic acid on a C13 backbone, relies on precise methods of carbon chain functionalization.
Total Synthesis Approaches for Carbonyl Introduction at the C-13 Position
The introduction of an oxo group at the C-13 position (an aldehyde) of a 13-carbon carboxylic acid chain is primarily achieved through oxidative cleavage of specific precursors. This strategy ensures that the two required oxygen-containing functional groups are installed at the termini of the carbon chain.
One of the most effective methods is the ozonolysis of a cyclic alkene. masterorganicchemistry.comlibretexts.org Specifically, the ozonolysis of cyclotridecene (B14745652) directly yields the desired 13-oxotridecanoic acid. The reaction proceeds by cleaving the double bond within the ring structure, with each of the former alkene carbons becoming a carbonyl group. An oxidative work-up (e.g., using hydrogen peroxide) ensures that one of the resulting carbonyls is oxidized to a carboxylic acid, while the other remains an aldehyde, thus forming the target molecule. masterorganicchemistry.com This approach is analogous to the industrial-scale ozonolysis of oleic acid to produce azelaic acid and 9-oxononanoic acid. copernicus.orgacs.orgbirac.nic.in
Another prominent strategy involves the selective oxidation of a terminal diol or ω-hydroxy acid . The synthesis can commence from a precursor like 1,13-tridecanediol. Selective oxidation of one primary alcohol to a carboxylic acid, followed by the selective oxidation of the other primary alcohol to an aldehyde, would yield the final product. More commonly, an ω-hydroxy fatty acid, such as 13-hydroxytridecanoic acid, serves as a direct precursor. The terminal hydroxyl group can be oxidized to an aldehyde using a variety of mild oxidizing agents. Biocatalytic routes using cytochrome P450 monooxygenases are also employed to produce the necessary ω-hydroxy fatty acid precursors. nih.govfrontiersin.org
A third approach is the oxidative cleavage of an epoxy fatty acid . For instance, a method has been patented for the synthesis of 12-oxododecanoic acid via the oxidation of 12,13-epoxystearic acid with periodic acid, which cleaves the carbon-carbon bond at the former epoxide site. google.com A similar strategy could be applied to a corresponding C14 epoxy fatty acid to yield 13-oxotridecanoic acid.
| Synthetic Approach | Starting Material Example | Key Reagents | General Principle |
|---|---|---|---|
| Ozonolysis | Cyclotridecene | 1. Ozone (O₃) 2. Oxidative Work-up (e.g., H₂O₂) | Direct cleavage of a cyclic C=C double bond to form terminal aldehyde and carboxylic acid functionalities. masterorganicchemistry.commasterorganicchemistry.com |
| Oxidation of ω-Hydroxy Acid | 13-Hydroxytridecanoic Acid | Mild Oxidizing Agent (e.g., PCC, Dess-Martin periodinane) | Selective oxidation of the terminal hydroxyl group of a pre-formed ω-hydroxy acid to an aldehyde. nih.gov |
| Oxidative Cleavage of Epoxide | 13,14-Epoxytetradecanoic Acid | Periodic Acid (HIO₄) or other periodates | Cleavage of the C-C bond of an epoxide ring to generate two carbonyl groups. google.com |
Stereocontrolled Synthesis of Optically Active Tridecanoic Acid, 13-oxo-
The concept of stereocontrolled synthesis is not applicable to Tridecanoic acid, 13-oxo-. The molecule's structure, HOOC-(CH₂)₁₁-CHO, is linear and lacks any chiral centers or elements of stereoisomerism. Therefore, it is an achiral molecule. Chirality in related oxo-fatty acids arises from the introduction of substituents or stereocenters along the carbon chain, which are absent in this specific compound. aocs.org
Optimization of Reaction Conditions and Yields for Tridecanoic Acid, 13-oxo- Production
Optimizing the production of 13-oxotridecanoic acid involves fine-tuning the reaction parameters of the chosen synthetic route to maximize yield and purity while minimizing side reactions.
For ozonolysis reactions , several factors are critical. The choice of solvent can influence the reaction pathway; for example, using an aqueous organic solvent can eliminate the formation of secondary ozonides. organic-chemistry.org Temperature control is also crucial, with reactions often conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of ozone. google.com The work-up step determines the final product; an oxidative work-up with reagents like hydrogen peroxide is necessary to convert the intermediate ozonide into the final carboxylic acid and aldehyde. masterorganicchemistry.com Catalyst-free processes have been developed that achieve high conversion (80-100%) in short reaction times (2-60 minutes). birac.nic.ingoogle.com
| Synthetic Route | Parameter to Optimize | Example Condition/Reagent | Impact on Reaction |
|---|---|---|---|
| Ozonolysis | Temperature | -78°C to 30°C | Controls reaction rate and selectivity, prevents unwanted side reactions. birac.nic.in |
| Solvent | Acetone:Water, Acetonitrile-Water | Affects solubility and can direct the reaction pathway, preventing secondary ozonide formation. organic-chemistry.orggoogle.com | |
| Work-up | Oxidative (H₂O₂) vs. Reductive (Zn, (CH₃)₂S) | Determines the final oxidation state of the carbonyls (carboxylic acid vs. aldehyde). libretexts.org | |
| Biocatalysis (for precursor) | Host Strain Engineering | Deletion of fadD gene (β-oxidation block) | Prevents degradation of the fatty acid substrate, increasing precursor availability. mdpi.com |
| Reaction Medium | Biphasic system | Aids in substrate availability and continuous extraction of toxic products, improving cell viability and yield. nih.gov | |
| Substrate Delivery | Solid-state powdered substrate | Can significantly enhance the overall reaction titer compared to using solvents like DMSO. mdpi.com |
Synthesis of Analogs and Structurally Related Oxo-Tridecanoic Acids
The synthetic principles applied to 13-oxotridecanoic acid can be adapted to produce a wide range of structural analogs, including positional isomers and molecules with different chain lengths.
Positional Isomers of Oxo-Tridecanoic Acids (e.g., 4-oxo-, 8-oxo-, 12-oxo-tridecanoic acids)
The synthesis of positional isomers, where the oxo (keto) group is located at an internal position of the tridecanoic acid chain, requires different synthetic strategies. These methods typically involve building the carbon chain with the ketone functionality already in place or introducing it at a specific position.
For α-oxo acids (2-oxotridecanoic acid), one approach is the regioselective oxyfunctionalization of the corresponding fatty acid using enzymatic cascades. rsc.org For other internal positions, classic organic synthesis methods are employed. For example, the entire series of 2- to 17-oxo-stearates (a C18 analog) has been synthesized using techniques such as the coupling of dialkyl-cadmium derivatives with acid chlorides or the alkylation of β-ketoesters. acs.org The synthesis of L-2-amino-8-oxodecanoic acid, a component of apicidins, demonstrates a multi-step sequence starting from L-glutamic acid to construct an 8-oxo functionalized chain. scispace.com
| Isomer Type | Example | Synthetic Strategy |
|---|---|---|
| α-Oxo Acid | 2-Oxotridecanoic acid | Regioselective enzymatic oxidation of tridecanoic acid. rsc.org |
| β-Oxo Acid | 3-Oxotridecanoic acid | Acylation of a malonic ester derivative followed by decarboxylation. |
| Internal Oxo Acid | 8-Oxotridecanoic acid | Coupling of an organometallic reagent (e.g., organocadmium) with an appropriate acid chloride half-ester. acs.orgnih.gov |
Chain-Length Modified Oxo-Fatty Acid Derivatives
The synthesis of ω-oxo fatty acids with varying chain lengths is readily achievable by applying the same core synthetic methods to different starting materials. Both chemical and biocatalytic routes offer high flexibility in modifying the chain length.
Ozonolysis is a versatile tool for this purpose. The ozonolysis of oleic acid (C18) yields 9-oxononanoic acid (C9). copernicus.org By selecting a different unsaturated fatty acid or cyclic alkene of appropriate size, one can target ω-oxo fatty acids of nearly any desired length.
Biocatalytic approaches have also been developed for various chain lengths. Enzyme cascades involving lipoxygenase (LOX) and hydroperoxide lyase (HPL) have been used to produce 12-oxo-9(Z)-dodecenoic acid (C12). nih.govnih.gov Furthermore, whole-cell biocatalysis systems based on the AlkBGT hydroxylation system from Pseudomonas putida have been engineered to produce ω-hydroxyoctanoic acid (C8) and ω-hydroxydodecanoic acid (C12), which are direct precursors to their respective ω-oxo acids. frontiersin.org
| Compound | Carbon Chain Length | Synthetic Method | Precursor Example |
|---|---|---|---|
| 9-Oxononanoic acid | C9 | Ozonolysis | Oleic acid copernicus.org |
| 11-Oxoundecanoic acid | C11 | Biocatalytic Oxidation | Undecanoic acid nih.gov |
| 12-Oxododecanoic acid | C12 | Biocatalytic Cascade (LOX/HPL) | Linoleic acid nih.gov |
Ester and Amide Derivatives of Tridecanoic Acid, 13-oxo-
The dual functionality of Tridecanoic acid, 13-oxo- allows for selective derivatization at either the carboxylic acid or the ketone group. Standard organic synthesis techniques can be employed to create a variety of ester and amide derivatives.
Esterification: The formation of esters from carboxylic acids is a common and well-established chemical transformation. libretexts.org For Tridecanoic acid, 13-oxo-, this can be achieved by reacting the carboxylic acid group with an alcohol in the presence of an acid catalyst. libretexts.org This process, known as esterification, results in derivatives that are typically less polar and more volatile than the parent carboxylic acid. libretexts.org Another method involves alkylation, where an aliphatic or benzyl (B1604629) group replaces the active hydrogen of the carboxylic acid, yielding a more stable ester derivative. libretexts.org
Amidation: The synthesis of amides from Tridecanoic acid, 13-oxo- can be accomplished through several routes. Direct amidation involves the reaction of the carboxylic acid with an amine. This reaction can be facilitated by various catalysts to improve efficiency and yield. mdpi.com Alternatively, the corresponding ester of Tridecanoic acid, 13-oxo- can be reacted with an amine to produce the desired amide. researchgate.net This transesterification approach has been successfully used for the synthesis of fatty acid amides. researchgate.net For instance, the reaction of fatty acid methyl esters with monoethanolamine or diethanolamine, catalyzed by modified calcium oxide, has been shown to produce high yields of the corresponding ethanolamides. researchgate.net
The table below summarizes general approaches for the synthesis of ester and amide derivatives applicable to keto acids like Tridecanoic acid, 13-oxo-.
| Derivative Type | General Method | Reactants | Key Features |
| Ester | Fischer Esterification | Tridecanoic acid, 13-oxo-, Alcohol | Acid-catalyzed reaction, produces water as a byproduct. |
| Ester | Alkylation | Tridecanoic acid, 13-oxo-, Alkyl Halide | Forms less polar, more volatile, and stable esters. libretexts.org |
| Amide | Direct Catalytic Amidation | Tridecanoic acid, 13-oxo-, Amine | Can be facilitated by various catalysts for improved yields. mdpi.com |
| Amide | Amidation from Ester | Methyl 13-oxotridecanoate, Amine | A transesterification process proven effective for fatty acid derivatives. researchgate.net |
Green Chemistry Principles and Sustainable Production of Tridecanoic Acid, 13-oxo-
The application of green chemistry principles to the synthesis of Tridecanoic acid, 13-oxo- aims to reduce the environmental impact of its production. This involves the use of renewable feedstocks, biocatalysis, and more environmentally benign reaction conditions.
Biocatalytic Routes: Biotechnological production of keto acids from renewable resources like carbohydrates is a promising green alternative to traditional chemical synthesis. researchgate.netnih.gov Microorganisms can be engineered to convert biomass into valuable chemicals, including keto acids. nih.gov Enzymes such as L-amino acid deaminase have been utilized in whole-cell biocatalyst systems to produce α-keto acids, offering a route that avoids harsh chemical reagents and byproducts. researchgate.net While much of the research has focused on α-keto acids, similar principles can be applied to the synthesis of other keto acids. The biocatalytic production of 2,5-furandicarboxylic acid (FDCA), for example, highlights the potential of using enzymes and whole-cell systems for creating valuable chemicals from biomass-derived starting materials. nih.gov
Sustainable Chemical Synthesis: Beyond biocatalysis, other green chemistry approaches can be applied. The ketonic decarboxylation of fatty acids using solid base catalysts presents a sustainable route to ketones. mdpi.com This method could potentially be adapted for the synthesis of keto acids. Furthermore, developing synthetic pathways that are atom-economical and utilize non-toxic, readily available starting materials is a core tenet of green chemistry. semanticscholar.org For the derivatization steps, the use of greener solvents and catalysts is crucial. For example, in peptide synthesis, which involves amide bond formation, there has been a significant push to replace traditional solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives such as ethyl acetate (B1210297). unibo.it
The following table outlines key green chemistry principles and their potential application in the production of Tridecanoic acid, 13-oxo-.
| Green Chemistry Principle | Application to Tridecanoic Acid, 13-oxo- Production | Potential Benefits |
| Use of Renewable Feedstocks | Synthesis from carbohydrates or biomass via microbial fermentation. nih.gov | Reduces reliance on petrochemicals, lowers carbon footprint. |
| Biocatalysis | Employing enzymes or whole-cell systems for specific reaction steps. researchgate.netnih.gov | High selectivity, mild reaction conditions, reduced waste. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. semanticscholar.org | Minimizes waste generation. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like ethyl acetate in derivatization reactions. unibo.it | Improved safety profile and reduced environmental pollution. |
| Catalysis | Utilizing solid acid/base catalysts or biocatalysts to improve reaction efficiency and reduce waste. mdpi.com | Increased reaction rates, potential for catalyst recycling. |
Biosynthesis and Metabolic Pathways of Tridecanoic Acid, 13 Oxo in Biological Systems
Enzymatic Formation of Tridecanoic Acid, 13-oxo-
The enzymatic machinery responsible for the conversion of tridecanoic acid to its 13-oxo derivative has not been definitively identified. However, based on known pathways for the oxidation of other fatty acids, several enzyme families are plausible candidates.
Role of Lipoxygenases and Hydroperoxide Lyases in Oxo-Fatty Acid Biosynthesis
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. These hydroperoxides can then be further metabolized by hydroperoxide lyases (HPLs) to form shorter-chain aldehydes and oxo-fatty acids. While this pathway is well-established for fatty acids like linoleic and linolenic acid, its direct involvement in the biosynthesis of 13-oxo-tridecanoic acid from a saturated fatty acid like tridecanoic acid is not documented. The typical substrates for LOXs are polyunsaturated fatty acids, and tridecanoic acid lacks the double bonds necessary for the canonical LOX reaction.
However, it is conceivable that analogous enzymatic activities could exist that act on saturated fatty acids, or that a precursor to tridecanoic acid could be a substrate. For instance, if a desaturase first introduces a double bond into tridecanoic acid, it could then potentially enter a LOX-HPL-like pathway.
Cytochrome P450 Monooxygenase-Mediated Oxidation Pathways
Cytochrome P450 (CYP) monooxygenases are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. Certain CYP enzymes are known to catalyze the hydroxylation of the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon atoms of fatty acids.
The formation of 13-oxo-tridecanoic acid could proceed through a two-step oxidation of the terminal methyl group (C13) of tridecanoic acid. A CYP-mediated hydroxylation would first produce 13-hydroxytridecanoic acid. This intermediate could then be further oxidized to the corresponding aldehyde (13-oxotridecanoic acid) by an alcohol dehydrogenase. While this pathway is plausible, specific CYP enzymes that catalyze the ω-hydroxylation of tridecanoic acid have not been identified.
Identification and Characterization of Biosynthetic Enzymes Specific to Tridecanoic Acid, 13-oxo-
To date, no enzymes with specific activity for the direct biosynthesis of Tridecanoic acid, 13-oxo- have been identified and characterized. Research in this area is limited, and the elucidation of the specific enzymatic players remains a topic for future investigation. The primary challenge lies in the fact that this compound is not a major metabolite in most well-studied model organisms.
Endogenous Production and Regulation of Tridecanoic Acid, 13-oxo-
The endogenous production of Tridecanoic acid, 13-oxo- appears to be highly restricted and likely occurs in specific organisms or under particular metabolic conditions.
Metabolic Precursors and Cofactor Requirements for Biosynthesis
The primary metabolic precursor for the biosynthesis of Tridecanoic acid, 13-oxo- is presumed to be Tridecanoic acid . The biosynthesis of odd-chain fatty acids like tridecanoic acid typically starts with propionyl-CoA as a primer, instead of the acetyl-CoA used for even-chain fatty acids. frontiersin.org This propionyl-CoA can be derived from the metabolism of certain amino acids (isoleucine, valine, and threonine), the breakdown of cholesterol, or from the fermentation of dietary fiber by gut microbiota. news-medical.net
The subsequent elongation of the propionyl-CoA primer occurs through the fatty acid synthesis pathway, utilizing malonyl-CoA as the two-carbon donor in each cycle. The cofactors required for this process are the same as for even-chain fatty acid synthesis and include NADPH as a reducing agent and ATP for the carboxylation of acetyl-CoA to malonyl-CoA.
For the subsequent oxidation of tridecanoic acid to 13-oxo-tridecanoic acid, the cofactor requirements would depend on the specific enzymatic pathway:
Cytochrome P450-mediated pathway: This pathway would require NADPH and molecular oxygen (O2) for the initial hydroxylation step. The subsequent oxidation to the aldehyde would require NAD+ or NADP+ as a cofactor for the alcohol dehydrogenase.
Regulatory Mechanisms Governing Oxo-Fatty Acid Levels in Organisms
The regulatory mechanisms governing the levels of oxo-fatty acids, in general, are complex and can occur at multiple levels, including substrate availability and enzyme expression and activity. For a minor fatty acid metabolite like 13-oxo-tridecanoic acid, its levels are likely to be primarily controlled by the availability of its precursor, tridecanoic acid.
The biosynthesis of odd-chain fatty acids is influenced by the availability of propionyl-CoA. In bacteria, the synthesis of branched-chain fatty acids, which also utilizes alternative primers to acetyl-CoA, is regulated by a two-component system, DesK and DesR, in Bacillus subtilis. wikipedia.org Similar regulatory systems might exist for odd-chain fatty acid synthesis in other microorganisms.
In plants, the production of very-long-chain fatty acids, which are components of cuticular waxes, is regulated at the level of the fatty acid elongase (FAE) complexes. mdpi.com The expression of the genes encoding the enzymes of these complexes is often tissue-specific and developmentally regulated.
The enzymes potentially involved in the oxidation of tridecanoic acid, such as cytochrome P450s, are also subject to tight regulation. The expression of CYP genes can be induced by their substrates and other signaling molecules, allowing for a rapid response to changing metabolic needs.
Due to the lack of specific research on Tridecanoic acid, 13-oxo-, the precise regulatory mechanisms governing its biosynthesis and cellular levels remain to be elucidated.
Catabolic Fates and Biotransformation of Tridecanoic Acid, 13-oxo-
The catabolism of Tridecanoic acid, 13-oxo-, an oxo-fatty acid, involves several metabolic pathways that ensure its degradation and integration into central metabolism. The primary routes for its breakdown are beta-oxidation, similar to other fatty acids, and alternative pathways like omega-oxidation, which is particularly relevant due to the oxidized terminal carbon.
Beta-Oxidation Pathways for Oxo-Fatty Acid Degradation
Beta-oxidation is the principal catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes. allen.inlibretexts.org This process involves a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA, NADH, and FADH2 in each cycle. wikipedia.orgabcam.com
For an odd-chain fatty acid like tridecanoic acid, beta-oxidation proceeds until the final three-carbon unit, propionyl-CoA, is produced instead of acetyl-CoA. news-medical.net Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, providing an anaplerotic entry point into central metabolism. news-medical.net
The presence of a 13-oxo group (a carbonyl group at the omega carbon) suggests that the molecule would first be converted to a dicarboxylic acid via omega-oxidation. This resulting 13-carbon dicarboxylic acid can then undergo beta-oxidation from both ends of the molecule. nih.gov The process would yield acetyl-CoA units and ultimately succinic acid, which can also enter the citric acid cycle. wikipedia.org
Key Enzymes in Beta-Oxidation
| Enzyme | Function | Product |
|---|---|---|
| Acyl-CoA Dehydrogenase | Introduces a double bond between the alpha and beta carbons. | FADH2 |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | - |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | NADH |
Alternative Metabolic Pathways (Alpha- and Omega-Oxidation) in Diverse Organisms
When beta-oxidation is impaired or for specific types of fatty acids, alternative pathways such as alpha- and omega-oxidation become significant. allen.inbyjus.com
Alpha-Oxidation : This pathway is primarily utilized for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be directly processed by beta-oxidation due to a methyl group on the beta-carbon. wikipedia.orgechemi.com Alpha-oxidation removes a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org For a straight-chain molecule like Tridecanoic acid, 13-oxo-, alpha-oxidation is not considered a primary catabolic route. nih.gov
Omega-Oxidation : This pathway is highly relevant for Tridecanoic acid, 13-oxo- as it involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. wikipedia.org Omega-oxidation occurs in the smooth endoplasmic reticulum of liver and kidney cells. allen.inbyjus.com The process typically involves three steps:
Hydroxylation : The terminal methyl group is hydroxylated to form a primary alcohol. This reaction is catalyzed by mixed-function oxidases, including members of the Cytochrome P450 family (such as CYP4A and CYP4F), and requires NADPH and molecular oxygen. wikipedia.org
Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.orgbyjus.com
Oxidation to Carboxylic Acid : The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. wikipedia.orgbyjus.com
Since Tridecanoic acid, 13-oxo- already possesses an oxidized group at the terminal carbon, it can be considered an intermediate in or a substrate for this pathway, leading to the formation of a dicarboxylic acid. This dicarboxylic acid can then be further metabolized via beta-oxidation. nih.gov
Conversion of Tridecanoic Acid, 13-oxo- to Downstream Metabolites (e.g., eicosanoids)
Eicosanoids are a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, such as arachidonic acid. wikipedia.org Tridecanoic acid, being a 13-carbon saturated fatty acid, is not a direct precursor for the synthesis of eicosanoids. nih.gov
The catabolism of Tridecanoic acid, 13-oxo- primarily leads to the production of intermediates for energy production. The downstream metabolites generated from its complete oxidation are primarily acetyl-CoA and succinyl-CoA (via propionyl-CoA or from the dicarboxylic acid end-product). news-medical.netwikipedia.org These metabolites enter the citric acid cycle to generate ATP. abcam.com While oxylipins, which include oxo-fatty acids, can act as signaling molecules, the specific conversion of Tridecanoic acid, 13-oxo- to other bioactive downstream metabolites is not well-documented. gerli.com The primary metabolic fate is its degradation for energy.
Table of Compounds Mentioned
| Compound Name |
|---|
| Tridecanoic acid, 13-oxo- |
| Acetyl-CoA |
| Propionyl-CoA |
| Succinyl-CoA |
| NADH |
| FADH2 |
| Phytanic acid |
| Arachidonic acid |
| Eicosanoids |
Biological Roles and Functional Investigations of Tridecanoic Acid, 13 Oxo
Role in Intercellular and Intracellular Signaling Pathways
While oxidized fatty acids, or oxylipins, are recognized as a class of molecules involved in signaling within and between cells across different kingdoms of life, specific data on the signaling roles of Tridecanoic acid, 13-oxo- is limited. mdpi.com In plants and animals, similar molecules are known to be central to inter-kingdom interactions. mdpi.com
Mechanisms of Signaling Pathway Modulation by Tridecanoic Acid, 13-oxo-
Detailed molecular mechanisms describing how Tridecanoic acid, 13-oxo- specifically modulates intercellular or intracellular signaling pathways are not extensively documented in the currently available scientific literature. Generally, fatty acid derivatives can influence signaling through various means, including acting as ligands for nuclear receptors, modifying membrane structures, and serving as precursors for more complex signaling molecules. nih.gov However, the precise pathways and protein targets directly affected by Tridecanoic acid, 13-oxo- remain an area for future investigation.
Involvement in Cellular Stress Responses and Adaptation
The specific involvement of Tridecanoic acid, 13-oxo- in cellular stress responses and adaptation is not well-defined in existing research. In broader contexts, cellular stress, such as that induced by starvation, can lead to the formation of stress granules which in turn regulate fatty acid metabolism to reduce oxidative damage. nih.gov When cells are exposed to saturated fatty acids, a massive cellular stress response can be triggered, which may ultimately lead to cell death. harvard.edu The specific contribution of the 13-oxo- structure of tridecanoic acid to these processes is yet to be elucidated.
Antimicrobial and Anti-biofilm Activities of Tridecanoic Acid, 13-oxo- and Analogs
Fatty acids and their derivatives have long been recognized for their antimicrobial properties, with the ability to disrupt various microbial processes. wintermutebiomedical.com Research into specific compounds, including analogs of Tridecanoic acid, 13-oxo-, has provided insights into their potential as antimicrobial and anti-biofilm agents.
Mechanistic Studies of Bacterial Growth Inhibition and Persister Cell Reduction
While direct studies on Tridecanoic acid, 13-oxo- are scarce, research on related fatty acids provides a framework for potential mechanisms. Fatty acids can inhibit bacterial growth through multiple modes of action, including the disruption of cell membranes, interference with DNA replication, and blocking microbial communication. wintermutebiomedical.com Some fatty acid derivatives have shown potent activity against both bacteria and fungi, including drug-resistant strains. wintermutebiomedical.com The specific inhibitory mechanisms of Tridecanoic acid, 13-oxo- against bacterial growth and its effectiveness in reducing persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics, have not been specifically detailed.
Effects on Biofilm Formation and Dispersal in Microbial Communities
The effect of Tridecanoic acid, 13-oxo- on biofilm formation and dispersal is not specifically described in the available literature. However, other fatty acid messengers, such as cis-2-decenoic acid, have been shown to induce the dispersion of established biofilms and inhibit their initial development in a variety of microorganisms. nih.govresearchgate.net These signaling molecules can be effective at nanomolar concentrations and are recognized across different bacterial species, suggesting a broad-spectrum activity in breaking down the matrix of microbial communities. nih.govresearchgate.net
Interactions with Microbial Cell Membranes and Lipid Homeostasis
The precise interactions of Tridecanoic acid, 13-oxo- with microbial cell membranes and its impact on lipid homeostasis are not well-documented. Generally, the antibacterial action of fatty acids is often attributed to their ability to disrupt the bacterial cell membrane. mdpi.com This can involve altering membrane fluidity, leading to increased permeability and the leakage of essential intracellular components. Furthermore, fatty acids can interfere with the enzymes involved in fatty acid synthesis, thereby disrupting the crucial balance of lipid metabolism necessary for bacterial survival. nih.gov
Below is a table summarizing the findings on the antimicrobial and anti-biofilm activities of fatty acid analogs, which may provide a basis for understanding the potential roles of Tridecanoic acid, 13-oxo-.
| Fatty Acid Analog | Primary Activity | Mechanism of Action |
| cis-2-decenoic acid | Biofilm dispersion and inhibition | Acts as an extracellular signal recognized by diverse microbial species, inducing the breakdown of the biofilm matrix. nih.govresearchgate.net |
Contributions to Plant Defense and Stress Acclimation
Tridecanoic acid, 13-oxo-, as a member of the broad class of oxylipins, is implicated in the intricate network of plant defense and adaptation to environmental challenges. Oxylipins are bioactive compounds derived from the oxidation of polyunsaturated fatty acids and are central to signaling pathways that govern plant immunity and stress responses. nih.govnih.govnih.gov While direct research on tridecanoic acid, 13-oxo- is limited, its structural characteristics place it within this vital group of molecules.
The biosynthesis of oxylipins is a highly regulated and dynamic process, initiated in response to both developmental cues and various biotic and abiotic stresses. nih.gov This complex pathway generates a wide array of signaling molecules that mediate plant defense mechanisms. mdpi.com
The primary precursors for oxylipin synthesis in higher plants are 16- and 18-carbon unsaturated fatty acids. mdpi.com The enzymatic cascade begins with the action of lipoxygenases (LOXs), which introduce oxygen into polyunsaturated fatty acids. mdpi.com This initial step is crucial and leads to the formation of fatty acid hydroperoxides. mdpi.com These hydroperoxides then serve as substrates for a variety of enzymes, including allene oxide synthase (AOS), hydroperoxide lyase (HPL), and others, which direct the pathway toward the synthesis of different classes of oxylipins, such as jasmonates, aldehydes, and keto acids. mdpi.commdpi.com
Oxylipins, once produced, function as potent signaling molecules. nih.govmdpi.com They can activate downstream gene expression, leading to the production of defense-related proteins and secondary metabolites. nih.gov The best-characterized oxylipin signaling pathway is that of jasmonic acid (JA), which plays a pivotal role in regulating responses to wounding and pathogen attack. nih.gov Other oxylipins, including 12-oxo-phytodienoic acid (OPDA), a precursor to JA, also have their own distinct signaling roles. nih.gov These signaling pathways are integral to the plant's ability to mount a coordinated and effective defense against a wide range of threats. mdpi.com
Table 1: Key Enzymes in the Oxylipin Biosynthesis Pathway
| Enzyme Class | Function | Precursor | Product |
| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acids | Polyunsaturated fatty acids | Fatty acid hydroperoxides |
| Allene Oxide Synthase (AOS) | Dehydration of fatty acid hydroperoxides | Fatty acid hydroperoxides | Allene oxides |
| Hydroperoxide Lyase (HPL) | Cleavage of fatty acid hydroperoxides | Fatty acid hydroperoxides | Aldehydes and oxo-acids |
A significant body of research has demonstrated the antimicrobial, and specifically antifungal, properties of various fatty acids and their oxylipin derivatives. researchgate.net These compounds can directly inhibit the growth of pathogenic fungi or modulate the host plant's defense responses to fungal invasion.
While direct studies on the antifungal activity of tridecanoic acid, 13-oxo- are not extensively documented, research on related compounds provides valuable insights. An untargeted metabolomics study of tomato tissues infected with the bacterial pathogen Ralstonia solanacearum identified the presence of amino-oxo-tridecanoic acid as a candidate marker for bacterial wilt disease. nih.gov The production of this and other oxylipin metabolites was also noted in tomato after infection with Phytophthora capsici, a fungal-like oomycete pathogen. nih.gov This suggests a role for derivatives of oxo-tridecanoic acid in the plant's response to a broad range of pathogens.
The general antifungal activity of oxylipins is thought to arise from their ability to disrupt fungal cell membranes or interfere with essential metabolic processes. The diversity of oxylipin structures allows for a wide range of biological activities against different fungal species.
Table 2: Identification of Amino-oxo-tridecanoic Acid in Infected Tomato Tissues
| Compound | Plant Species | Pathogen | Significance |
| Amino-oxo-tridecanoic acid | Solanum lycopersicum (Tomato) | Ralstonia solanacearum | Candidate marker for bacterial wilt disease |
| Amino-oxo-tridecanoic acid | Solanum lycopersicum (Tomato) | Phytophthora capsici | Production observed post-infection |
The plant innate immune system relies on the recognition of conserved molecular signatures from microbes, known as microbe-associated molecular patterns (MAMPs), to initiate a defense response termed MAMP-triggered immunity (MTI). nih.govnih.gov Oxylipins and other lipid-derived molecules can act as elicitors or mediators in this process, amplifying the defense signal and activating downstream responses. nih.gov
Upon pathogen recognition, a cascade of signaling events is triggered within the plant cell, including the rapid production of reactive oxygen species (ROS) and the activation of oxylipin biosynthesis. nih.govmdpi.com These newly synthesized oxylipins can then act as secondary messengers, propagating the defense signal throughout the plant. nih.gov Some oxylipins can induce the expression of defense-related genes, leading to the production of antimicrobial compounds and the reinforcement of physical barriers to pathogen entry. nih.gov
Furthermore, certain amino acid-derived compounds have been shown to play a role in elicitor-induced plant immunity. nih.govnih.gov For instance, the perception of MAMPs can lead to the accumulation of free amino acids, which in turn can suppress the virulence of bacterial pathogens. nih.govnih.gov The identification of amino-oxo-tridecanoic acid in infected plant tissues suggests a potential link between oxylipin signaling and amino acid-mediated defense responses. nih.gov This derivative could potentially act as an endogenous elicitor or a signaling molecule that integrates different branches of the plant's immune network.
The ability of plants to mount a rapid and effective immune response is critical for their survival. Oxylipins, including potentially tridecanoic acid, 13-oxo- and its derivatives, are key players in this complex defense system, acting as signals that alert the plant to the presence of a threat and orchestrate the appropriate defensive measures. nih.govmdpi.com
Molecular Mechanisms of Action of Tridecanoic Acid, 13 Oxo
Enzyme and Receptor Interactions
The precise enzymatic and receptor targets of Tridecanoic acid, 13-oxo- have not been identified in published research. The introduction of a ketone group at the 13th carbon position significantly alters the molecule's polarity and structure compared to its parent compound, tridecanoic acid, suggesting that its binding profile to enzymes and receptors would be distinct.
Specificity of Tridecanoic Acid, 13-oxo- Binding to Target Enzymes
There is currently no available scientific literature that describes the specific binding of Tridecanoic acid, 13-oxo- to any target enzymes. The specificity of fatty acid interactions with enzymes is often determined by the length of the carbon chain, the degree of saturation, and the presence and position of functional groups. The terminal oxo- group on Tridecanoic acid, 13-oxo- would likely influence its interaction with the binding pockets of enzymes involved in fatty acid metabolism or signaling.
Ligand-Receptor Binding Kinetics and Affinity Studies
No studies detailing the ligand-receptor binding kinetics or affinity of Tridecanoic acid, 13-oxo- have been found in the scientific literature. Such studies are essential for understanding the strength and duration of the interaction between a ligand and its receptor, which in turn dictates its biological activity.
Allosteric Modulation of Enzyme Activity by Tridecanoic Acid, 13-oxo-
The potential for Tridecanoic acid, 13-oxo- to act as an allosteric modulator of enzyme activity is an area that warrants investigation but currently lacks any direct evidence. Fatty acids, in general, are known to allosterically regulate the activity of various enzymes by binding to sites distinct from the active site, thereby inducing conformational changes that alter the enzyme's catalytic efficiency. However, no such role has been documented for Tridecanoic acid, 13-oxo-.
Cellular and Subcellular Targets
The effects of Tridecanoic acid, 13-oxo- at the cellular and subcellular levels remain to be elucidated. The compound's amphipathic nature suggests it could interact with cellular membranes and intracellular organelles, but specific research is needed to confirm these interactions.
Interaction with Intracellular Organelles (e.g., Peroxisomes, Mitochondria)
There is no direct evidence from scientific literature describing the interaction of Tridecanoic acid, 13-oxo- with intracellular organelles such as peroxisomes and mitochondria. These organelles are central to fatty acid metabolism. Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids, while mitochondria are the primary site of beta-oxidation for short-, medium-, and long-chain fatty acids to produce energy. The metabolic fate of an oxo-fatty acid like Tridecanoic acid, 13-oxo- within these organelles is currently unknown.
Research on Tridecanoic Acid, 13-oxo- and its Direct Impact on Gene and Protein Expression Remains Limited
Metabolomic profiling of tomato plants (Solanum lycopersicum) infected with the bacterial pathogen Ralstonia solanacearum has annotated the presence of derivatives of 13-oxo-tridecanoic acid, such as 3-amino-13-oxo-tridecanoic acid. These studies focused on identifying metabolic signatures associated with disease resistance, noting changes in the relative abundance of various metabolites, including this fatty acid derivative, in different plant tissues.
While the presence of Tridecanoic acid, 13-oxo- derivatives has been documented in these biological contexts, the research to date has not progressed to investigate the downstream effects of this specific compound on cellular processes at the genetic and proteomic levels. Therefore, detailed research findings, including data on up- or down-regulated genes and altered protein profiles directly attributable to Tridecanoic acid, 13-oxo-, are not available in the public domain.
Further investigation is required to understand the potential biological activity of Tridecanoic acid, 13-oxo- and to determine if it plays a role in modulating gene expression and protein profiles in any organism. Without such dedicated studies, a detailed analysis of its molecular mechanisms of action remains speculative.
Advanced Analytical Methodologies for Tridecanoic Acid, 13 Oxo Research
State-of-the-Art Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating Tridecanoic acid, 13-oxo- from complex biological or synthetic matrices, which is a critical prerequisite for its accurate analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of keto acids like Tridecanoic acid, 13-oxo- is hindered by their low volatility and potential for thermal degradation. mdpi.com To overcome this, a crucial derivatization step is employed to enhance volatility and thermal stability. youtube.com
A common and effective derivatization strategy is a two-step process involving methoximation followed by silylation. youtube.com
Methoximation: The keto group at the C-13 position is reacted with an agent like methoxyamine hydrochloride. This reaction converts the ketone into a more stable methoxime derivative, which also prevents tautomerization and the formation of multiple peaks for the same analyte. youtube.com
Silylation: The carboxylic acid group is converted into a trimethylsilyl (B98337) (TMS) ester using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This step replaces the active hydrogen on the carboxyl group, significantly increasing the compound's volatility. youtube.com
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized Tridecanoic acid, 13-oxo- from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for confident qualitative identification by matching it against spectral libraries.
For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions of the derivatized analyte are monitored. This approach significantly enhances sensitivity and selectivity.
Table 1: Typical GC-MS Parameters for Derivatized Keto Acid Analysis
| Parameter | Typical Setting |
|---|---|
| GC Column | DB-5MS (30m x 0.25mm x 0.25µm) or similar |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temp (e.g., 60°C), ramped to a final temp (e.g., 280-300°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS, offering high sensitivity and specificity, often without the need for extensive derivatization, although derivatization can enhance performance for certain analytes. aocs.orgmdpi.com This technique is particularly suited for analyzing keto acids in complex biological fluids. jst.go.jpnih.govnih.gov
For enhanced sensitivity in the analysis of keto acids, pre-column derivatization is often performed. jst.go.jpresearchgate.net Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)oxime can react with the keto group, while others can target the carboxylic acid. jst.go.jpresearchgate.net This derivatization improves chromatographic retention on reversed-phase columns and increases ionization efficiency. mdpi.com
The derivatized or underivatized sample is injected into an HPLC system, typically utilizing a reversed-phase column (e.g., C18) for separation. The eluent from the HPLC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules.
The key to the high sensitivity and specificity of LC-MS/MS lies in the use of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode. jst.go.jpnih.govresearchgate.net In MRM, a specific precursor ion (the molecular ion or a characteristic adduct of the analyte) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and then a specific product ion is monitored in the third mass analyzer (Q3). This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix and dramatically lowering detection limits. nih.gov
Table 2: Illustrative LC-MS/MS MRM Parameters for a Derivatized Keto Acid
| Analyte Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
|---|---|---|---|---|
| OPD-derivatized Keto Acid | [M+H]⁺ | Characteristic Fragment 1 | Optimized Value | Positive |
| OPD-derivatized Keto Acid | [M+H]⁺ | Characteristic Fragment 2 | Optimized Value | Positive |
Note: o-phenylenediamine (B120857) (OPD) is a common derivatizing agent for keto acids. The specific m/z values would depend on the exact structure of Tridecanoic acid, 13-oxo-.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
Beyond analytical determination, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of Tridecanoic acid, 13-oxo- from reaction mixtures or natural extracts. hplc.eu Preparative HPLC allows for the collection of a highly purified fraction of the compound for further studies, such as structural elucidation by NMR or biological activity screening.
Reversed-phase HPLC is the most common mode for purifying fatty acids and their derivatives. aocs.orgedpsciences.org A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated for better peak shape and retention.
For detection, a UV detector can be used if the molecule is derivatized with a UV-active chromophore, such as a phenacyl or naphthacyl group. edpsciences.orgcerealsgrains.org This derivatization allows for sensitive detection and monitoring of the elution profile. edpsciences.org Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used as a detector for underivatized compounds. Once the peak corresponding to Tridecanoic acid, 13-oxo- is identified, the eluent is collected using a fraction collector. The collected fractions can then be combined and the solvent evaporated to yield the purified compound.
Advanced Spectroscopic Approaches for Structural Characterization
While chromatography separates the compound of interest, spectroscopy provides detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including Tridecanoic acid, 13-oxo-. omicsonline.org Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the complete connectivity and stereochemistry (if applicable) of the molecule can be determined.
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For Tridecanoic acid, 13-oxo-, one would expect to see distinct signals for the protons adjacent to the carbonyl group (α-protons), the protons adjacent to the carboxylic acid group, and the long methylene (B1212753) chain. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons (spin-spin coupling).
¹³C NMR: A carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. mdpi.com The chemical shifts are highly indicative of the carbon's functional group. The carbonyl carbon of the ketone (~200-210 ppm) and the carbonyl carbon of the carboxylic acid (~170-180 ppm) would appear at characteristic downfield positions. The carbons of the long alkyl chain would resonate in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for Tridecanoic Acid, 13-oxo-
| Carbon Atom Position | Expected Chemical Shift (ppm) |
|---|---|
| C-1 (Carboxyl) | 175 - 185 |
| C-2 | 30 - 35 |
| C-3 to C-11 (Methylene Chain) | 22 - 30 |
| C-12 (α to ketone) | 40 - 45 |
| C-13 (Ketone) | 205 - 215 |
Note: These are approximate values based on typical chemical shifts for the respective functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for gaining further structural insights through fragmentation analysis. algimed.com Unlike nominal mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.net
This high mass accuracy allows for the unambiguous determination of a compound's molecular formula. For Tridecanoic acid, 13-oxo-, with the molecular formula C₁₃H₂₄O₃, the calculated exact mass is 228.1725 Da. nih.gov An HRMS measurement that matches this theoretical value to within a very low tolerance (typically <5 ppm) provides strong evidence for this elemental composition. uci.edu
Furthermore, HRMS can be coupled with tandem MS (MS/MS). In these experiments, the molecular ion is isolated and fragmented, and the accurate masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable structural information. For Tridecanoic acid, 13-oxo-, characteristic fragmentation would likely involve cleavage adjacent to the keto group (α-cleavage) and losses of small neutral molecules like water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, helping to pinpoint the locations of the functional groups on the alkyl chain. algimed.com
Table 4: Molecular Formula and Exact Mass Data for Tridecanoic Acid, 13-oxo-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄O₃ |
| Molecular Weight (Nominal) | 228 g/mol |
| Monoisotopic Mass (Calculated) | 228.17254 Da nih.gov |
| Typical HRMS Accuracy | < 5 ppm |
Quantitative Methodologies for Tridecanoic Acid, 13-oxo- in Complex Biological and Environmental Matrices
The accurate quantification of Tridecanoic acid, 13-oxo- in complex samples such as plasma, tissues, or environmental extracts presents significant analytical challenges. Its polar nature, low physiological concentrations, and potential for reactivity require sophisticated analytical strategies to ensure sensitivity, specificity, and reproducibility. Methodologies primarily rely on chromatography coupled with mass spectrometry, which provides the necessary selectivity to distinguish the analyte from a complex background matrix.
Development of Derivatization Protocols for Enhanced Detectability
Chemical derivatization is a critical step in the quantitative analysis of keto acids like Tridecanoic acid, 13-oxo-, particularly for gas chromatography-mass spectrometry (GC-MS) and often for liquid chromatography-mass spectrometry (LC-MS). diva-portal.org This process modifies the analyte's chemical structure to improve its analytical properties, such as volatility, thermal stability, and ionization efficiency. diva-portal.orgnih.gov
For GC-MS analysis, a two-step derivatization is common for keto acids. nih.gov The first step involves the oximation of the ketone group, typically using reagents like methoxyamine hydrochloride, to form a more stable methoxime derivative. This is followed by a second reaction to convert the polar carboxylic acid group into a less polar, more volatile ester. Silylation agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification agents (e.g., pentafluorobenzyl bromide - PFBBr) are frequently used for this purpose. The PFB esters are particularly advantageous as they are strong electron-capturing derivatives, enabling highly sensitive detection using negative chemical ionization (NCI) mass spectrometry. lipidmaps.org
For LC-MS, derivatization aims to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns. diva-portal.org Reagents that introduce a readily ionizable moiety are preferred. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) reacts with the keto group to form a stable hydrazone derivative that ionizes efficiently in negative electrospray ionization (ESI) mode. diva-portal.org Alternatively, the carboxylic acid group can be targeted with activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to facilitate coupling with an amine-containing tag, forming a stable amide derivative. diva-portal.orgthermofisher.com
| Derivatization Reagent | Target Functional Group | Typical Analytical Platform | Advantage |
|---|---|---|---|
| Methoxyamine HCl followed by BSTFA | Ketone & Carboxylic Acid | GC-MS | Increases volatility and thermal stability. |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid | GC-MS (NCI) | Forms highly sensitive electron-capturing derivatives. |
| 3-Nitrophenylhydrazine (3-NPH) | Ketone | LC-MS/MS | Improves reverse-phase retention and negative mode ionization. |
| EDC / Amine-containing tag | Carboxylic Acid | LC-MS/MS | Forms stable amide, improves ionization. |
Validation of Internal Standards and Quality Control Procedures (e.g., Tridecanoic acid as an internal standard)
The use of an appropriate internal standard (IS) is fundamental for accurate and precise quantification in mass spectrometry-based assays. lipidmaps.org An IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. It corrects for variability in analyte recovery during extraction and for fluctuations in instrument response. nih.govthermofisher.com
The ideal IS is a stable, isotopically labeled version of the analyte (e.g., 13-oxo-tridecanoic acid-¹³C₁₃ or 13-oxo-tridecanoic acid-d₄), as its chemical and physical properties are nearly identical to the analyte. researchgate.netnih.gov However, the custom synthesis of such standards can be prohibitively expensive. A practical alternative is to use a structurally similar compound that is not endogenously present in the sample. lipidmaps.org For the analysis of 13-oxo-tridecanoic acid, Tridecanoic acid (C13:0) is a suitable internal standard. news-medical.net It shares the same 13-carbon backbone, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows it to be distinguished by the mass spectrometer.
Robust quality control (QC) procedures are essential for ensuring the reliability of quantitative data, especially in large-scale studies. uwa.edu.au This involves the routine analysis of QC samples alongside study samples. nih.gov Pooled QC samples, created by combining small aliquots from every study sample, are considered the gold standard as they represent the average matrix composition of the entire cohort. uwa.edu.aunih.gov Commercially available reference materials (e.g., certified reference plasma) can serve as an alternative. nih.gov The QC data is used to monitor the analytical performance over time, assessing parameters like signal drift, precision, and accuracy. thermofisher.comnih.gov
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) at intra-day and inter-day levels.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Validation Parameter | Acceptance Criteria (Typical) | Description |
|---|---|---|
| Linearity (R²) | > 0.99 | Assesses the correlation between concentration and instrument response across a defined range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Measures how close the determined mean concentration is to the nominal concentration. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Evaluates the random error of the method, measured at different concentrations and on different days. |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. |
Application of Omics Technologies for Comprehensive Lipidomic Profiling
While targeted quantitative methods are excellent for measuring a single analyte like Tridecanoic acid, 13-oxo-, omics technologies, specifically lipidomics, offer a more comprehensive view of lipid metabolism. jst.go.jp Lipidomics is the large-scale analysis of the entire lipid profile (the lipidome) within a biological system. nih.gov Oxidative lipidomics, a subset of this field, focuses specifically on oxidized lipids, including keto acids, which are often produced during oxidative stress and inflammation. jst.go.jpnih.gov
The primary analytical platform for lipidomics is high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technology allows for the simultaneous detection and relative quantification of hundreds to thousands of lipid species in a single analytical run. nih.gov By employing untargeted or semi-targeted approaches, researchers can profile entire classes of lipids, such as fatty acids, phospholipids, and triglycerides, including their oxidized forms. biorxiv.org
The application of lipidomics can place the abundance of Tridecanoic acid, 13-oxo- into a broader biological context. For example, a lipidomics study might reveal that an increase in 13-oxo-tridecanoic acid is correlated with changes in other oxidized polyunsaturated fatty acids, providing insights into specific enzymatic pathways or systemic oxidative stress. nih.govbiorxiv.org This holistic approach is powerful for biomarker discovery and for understanding the complex interplay of lipid networks in health and disease. jst.go.jp The data generated from lipidomics experiments are complex, requiring advanced bioinformatics tools for data processing, lipid identification, and statistical analysis to extract meaningful biological information. researchgate.net
| Feature | Targeted Analysis | Lipidomic Profiling |
|---|---|---|
| Scope | Measures one or a few pre-defined analytes (e.g., 13-oxo-tridecanoic acid). | Measures hundreds to thousands of lipids simultaneously. |
| Goal | Absolute quantification, hypothesis testing. | Hypothesis generation, biomarker discovery, pathway analysis. |
| Quantification | Absolute (e.g., ng/mL) using specific internal standards and calibration curves. | Typically relative quantification; absolute is more challenging. |
| Throughput | Can be high for a limited number of analytes. | Lower per sample due to longer run times and complex data analysis. |
| Instrumentation | Triple Quadrupole MS. | High-Resolution MS (e.g., Orbitrap, Q-TOF). |
Structure Activity Relationship Sar Studies of Tridecanoic Acid, 13 Oxo and Its Analogs
Systematic Investigation of Oxo Group Position and Stereochemistry on Biological Activity
The precise location of the oxo (or keto) group along the fatty acid chain is a critical determinant of its chemical reactivity and biological activity. While studies specifically on Tridecanoic acid, 13-oxo- are limited, research on analogous oxo fatty acids provides significant insights. For instance, studies on 13-oxo-octadecadienoic acid (13-oxo-ODA), an oxidized derivative of linoleic acid, have shown that the oxo group imparts significant reactivity. nih.gov This keto functionality makes the molecule reactive towards cellular nucleophiles, particularly sulfur-containing compounds like cysteine and glutathione. nih.gov
The metabolic precursor to 13-oxo-ODA, 13-hydroxyoctadecadienoic acid (13-HODE), requires metabolic activation through dehydrogenation to the 13-oxo form before it can bind to cellular proteins. nih.gov This highlights that the presence of the oxo group, rather than a hydroxyl group at the same position, is essential for this specific type of biological interaction. The reaction predominantly involves protein-derived thiol groups, indicating a specific mode of action conferred by the oxo moiety. nih.gov
Furthermore, the position of oxygen-containing functional groups (hydroxyl or oxo) can dramatically alter the biological profile of a fatty acid. For example, in dihydroxy derivatives of arachidonic acid, the specific positions of the hydroxyl groups (e.g., 5,12-diHETE vs. other isomers) lead to distinct biological roles. gerli.com This principle suggests that isomers of Tridecanoic acid, 13-oxo-, such as 12-oxo-tridecanoic acid or 2-oxo-tridecanoic acid, would likely exhibit different biological activities due to altered accessibility of the keto group to enzymes and cellular targets.
Stereochemistry also plays a pivotal role in the biological activity of chiral molecules. nih.gov For natural products, the specific stereoisomeric form is often the only one that is biologically active, as it dictates how the molecule fits into enzyme active sites or receptor binding pockets. nih.gov In the case of Tridecanoic acid, 13-oxo- analogs, the stereochemical configuration at any chiral centers would be expected to significantly influence its biological recognition and subsequent activity. For instance, studies on other complex natural product analogs have shown that only specific isomers display significant biological effects, which is often related to stereospecific uptake by cellular transport systems. nih.gov
Influence of Alkyl Chain Length and Saturation on Functional Properties
The alkyl chain of a fatty acid is not merely a passive structural component; its length and degree of saturation are key factors that modulate the molecule's physicochemical properties and, consequently, its biological function.
Alkyl Chain Length: The length of the carbon chain influences properties such as hydrophobicity, melting point, and how the molecule interacts with lipid membranes and proteins. nih.gov Studies on various fatty acid derivatives have consistently shown that altering the chain length affects their functional properties. For example, in the context of lipid nanoparticles, increasing the alkyl chain length of phospholipids was found to increase the particle size while decreasing the concentration of entrapped drugs. nih.gov However, lipids with longer alkyl chains also showed greater stability over time. nih.gov
In catalytic processes like deoxygenation, the chain length of saturated fatty acids has a strong impact on the reaction conversion rate. researchgate.net This suggests that the C13 length of Tridecanoic acid, 13-oxo- is a crucial parameter for its reactivity and metabolic fate. Both shorter and longer chain analogs would be expected to exhibit different rates of enzymatic processing and different physical properties. nih.gov For instance, studies on starch films showed that shorter-chain fatty acids (like lauric acid, C12) could form a continuous crystalline layer on the film surface, enhancing hydrophobicity, while longer-chain acids (myristic C14, palmitic C16) formed crystalline regions within the matrix, which disrupted structural integrity. nih.gov
| Property | Effect of Increasing Alkyl Chain Length | Source |
|---|---|---|
| Lipid Nanoparticle Size | Increase | nih.gov |
| Drug Entrapment in Nanoparticles | Decrease | nih.gov |
| Nanoparticle Stability | Increase | nih.gov |
| Catalytic Deoxygenation Conversion | Increase | researchgate.net |
| Hydrophobicity of Starch Films | Decreased (for C14, C16 vs C12) | nih.gov |
Saturation: The presence or absence of double bonds in the alkyl chain significantly affects the molecule's conformation and physical properties. Saturated chains, like that in Tridecanoic acid, 13-oxo-, are flexible and can pack tightly, leading to higher melting points compared to their unsaturated counterparts. Unsaturated fatty acids contain rigid kinks at the double bonds, which disrupt packing and increase membrane fluidity. While research on unsaturated analogs of Tridecanoic acid, 13-oxo- is not detailed in the provided results, studies on other lipids show that the introduction of a double bond does not always dramatically alter all physicochemical properties in certain systems, such as lipid nanoparticles. nih.gov However, in biological systems, saturation is critical. For example, N-acylethanolamine acid amidase (NAAA) is involved in degrading saturated and monounsaturated fatty acid ethanolamides, indicating enzyme specificity for the degree of saturation. nih.gov
Stereochemical Considerations in Tridecanoic Acid, 13-oxo- Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of biological recognition and activity. nih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov This specificity is crucial because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological effects, with one isomer often being highly active while another is inactive or even has an opposing effect. nih.gov
While Tridecanoic acid, 13-oxo- itself is achiral, many of its analogs and derivatives can contain chiral centers. For example, the introduction of a hydroxyl group or branching in the alkyl chain could create stereocenters. The biological activity of such analogs would be highly dependent on their specific stereoconfiguration.
Research on various bioactive compounds underscores this principle:
Target Binding: The precise 3D shape of a molecule determines its ability to fit into the binding site of a target protein. Molecular modeling of inhibitors for enzymes like Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) has shown that specific structural and stereochemical features are required for efficient interaction and covalent binding. nih.gov
Cellular Uptake: The transport of molecules across cell membranes can be stereospecific. For example, the uptake of certain amino acid-based drugs is mediated by L-amino acid transport systems, meaning only isomers with the "L" configuration are effectively transported into the cell. nih.gov
Potency and Pharmacokinetics: For many classes of compounds, stereochemistry is a primary driver of potency and pharmacokinetic properties, affecting how the drug is distributed and metabolized in the body. nih.gov
Therefore, in the design and study of analogs of Tridecanoic acid, 13-oxo-, maintaining control over stereochemistry is essential for achieving desired biological activities.
Modifications to the Carboxyl and Alkyl Chain for Enhanced Functionality
Modifying the core structure of Tridecanoic acid, 13-oxo- at the carboxyl group or along the alkyl chain represents a key strategy for enhancing its functionality, stability, and target specificity.
Carboxyl Group Modifications: The terminal carboxylic acid group is a primary site for modification. It is polar and typically ionized at physiological pH, which influences the molecule's solubility and ability to cross cell membranes.
Esterification: Converting the carboxylic acid to an ester, such as a methyl ester, is a common modification. The methyl ester of tridecanoic acid has been identified in plant extracts and used in studies of antibacterial activity. nih.govsemanticscholar.org This change removes the negative charge, making the molecule more lipophilic, which can alter its absorption, distribution, and interaction with nonpolar environments.
Amidation: Another modification is the formation of an amide. Fatty acid amides, such as oleamide, are known to have significant biological activities, including roles in the central nervous system. gerli.com Converting the carboxyl group of Tridecanoic acid, 13-oxo- to an amide could generate novel bioactive lipids.
Alkyl Chain Modifications: The alkyl chain can be modified in several ways to fine-tune the molecule's properties.
Biotechnological and Industrial Research Applications of Tridecanoic Acid, 13 Oxo
Tridecanoic Acid, 13-oxo- as a Versatile Synthetic Intermediate
Tridecanoic acid, 13-oxo-, a long-chain oxo-fatty acid, represents a molecule with significant potential as a versatile intermediate in the synthesis of more complex organic molecules and in the development of novel materials. Its bifunctional nature, possessing both a terminal carboxylic acid and a ketone group, allows for a wide range of chemical modifications, making it a valuable building block in various synthetic strategies.
Role in the Synthesis of Complex Organic Molecules
The presence of two reactive functional groups in tridecanoic acid, 13-oxo- makes it an attractive starting material for the synthesis of a variety of complex organic molecules. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the ketone group can participate in reactions such as reductions, additions, and condensations. This dual reactivity allows for the construction of intricate molecular architectures.
Long-chain fatty acids and their derivatives are fundamental components of numerous natural products with important biological activities. The synthesis of such molecules often relies on the availability of suitable long-chain building blocks. For instance, long-chain iso-fatty acids have been successfully synthesized on a gram scale and utilized as precursors for the preparation of natural products like enantiopure acids and ketones beilstein-journals.org. This established synthetic utility of similar long-chain fatty acids highlights the potential of tridecanoic acid, 13-oxo- to serve as a key intermediate in the synthesis of novel bioactive compounds. The terminal isopropyl group in iso-fatty acids originates from amino acids like valine and leucine, which act as starter units for fatty acid synthases beilstein-journals.org. Similarly, the oxo group in tridecanoic acid, 13-oxo- offers a unique handle for chemical elaboration, potentially leading to the synthesis of new classes of complex molecules with tailored properties.
Applications in Material Science and Polymer Chemistry Research
In the realm of material science and polymer chemistry, the introduction of functional groups into polymer chains is a key strategy for tailoring material properties. Keto-functionalized polymers, for example, are gaining attention as versatile precursors for creating polymer side-chain conjugates nih.gov. The ketone group can serve as a reactive site for attaching various molecules through chemistries like oxime ligation, which is efficient and can be performed under mild conditions nih.gov.
Tridecanoic acid, 13-oxo- could be utilized in this context in several ways. It could be used as a monomer in polymerization reactions, leading to the formation of polyesters or polyamides with pendant ketone groups. These ketone functionalities along the polymer backbone could then be used for post-polymerization modifications, such as grafting other polymers, attaching bioactive molecules, or cross-linking the polymer chains to create novel materials with specific functionalities. For example, a methacrylate monomer with a reactive ketone side-chain has been synthesized and polymerized to create well-defined polymers nih.gov. This demonstrates the feasibility of incorporating keto groups into polymers, and tridecanoic acid, 13-oxo- offers a long-chain alternative for such applications. The development of in-chain keto-functionalized polyethylene materials highlights the interest in incorporating carbonyl groups into polymer backbones to enhance properties like photodegradability and to provide sites for chemical modification uni-konstanz.de.
Microbial Cell Factories and Biorefineries for Sustainable Oxo-Fatty Acid Production
The production of specialty chemicals from renewable resources using microbial cell factories is a rapidly advancing field of biotechnology. Oxo-fatty acids, including tridecanoic acid, 13-oxo-, are valuable chemical intermediates that can potentially be produced through sustainable microbial fermentation processes.
Genetic Engineering Strategies for Enhanced Biosynthesis in Microorganisms
Metabolic engineering of microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae has been extensively explored for the production of fatty acids and their derivatives. mdpi.comnih.govnih.gov These strategies can be adapted to enhance the biosynthesis of specific oxo-fatty acids. Key genetic engineering approaches include:
Increasing Precursor Supply: The biosynthesis of fatty acids begins with acetyl-CoA. Overexpressing genes involved in the production of acetyl-CoA and malonyl-CoA, the direct precursor for fatty acid elongation, is a common strategy to boost fatty acid production. mdpi.comnih.gov
Pathway Engineering: Introducing or overexpressing specific enzymes can direct the metabolic flux towards the desired product. For the production of tridecanoic acid, 13-oxo-, this would involve the expression of enzymes capable of introducing an oxo group at the terminal position of a C13 fatty acid. While specific enzymes for this exact conversion may need to be identified or engineered, the general principles of pathway construction are well-established for other fatty acid derivatives. frontiersin.orgfrontiersin.org
Blocking Competing Pathways: To maximize the yield of the target compound, it is often necessary to knock out or downregulate genes involved in competing metabolic pathways that consume the precursors or the product itself. For example, deleting genes involved in fatty acid degradation (β-oxidation) can prevent the breakdown of the produced fatty acids. nih.gov
Heterologous Gene Expression: The expression of genes from other organisms can provide novel enzymatic activities. For instance, thioesterases from different sources can be expressed to control the chain length of the produced fatty acids. frontiersin.orgfrontiersin.org
Recent advances in synthetic biology and CRISPR-based gene editing techniques have further accelerated the ability to engineer microbial strains for the efficient production of a wide range of chemicals, including unusual fatty acids. ualberta.canih.gov
Below is a table summarizing common genetic engineering strategies for enhancing fatty acid production in microorganisms:
| Strategy | Target | Rationale |
| Precursor Supply Enhancement | Overexpression of acetyl-CoA carboxylase (ACC) | Increases the pool of malonyl-CoA, the building block for fatty acid synthesis. mdpi.com |
| Pathway Engineering | Expression of specific thioesterases | Controls the chain length of the fatty acids produced. frontiersin.org |
| Blocking Competing Pathways | Deletion of fatty acyl-CoA synthetase genes | Prevents the activation and subsequent degradation of free fatty acids. frontiersin.org |
| Heterologous Gene Expression | Expression of a bacterial type-I fatty acid synthase in E. coli | Provides an alternative pathway for fatty acid synthesis that does not rely solely on the endogenous system. rsc.org |
Fermentation Processes for Industrial Scale Production of Tridecanoic Acid, 13-oxo-
The industrial-scale production of microbial-derived chemicals relies on optimized fermentation processes. The goal is to achieve high titers, yields, and productivities to ensure economic viability. Key parameters that need to be optimized include:
Medium Composition: The fermentation medium must provide all the necessary nutrients for microbial growth and product formation, including a carbon source (e.g., glucose), a nitrogen source, and various minerals. patsnap.comfrontiersin.org The use of low-cost and renewable feedstocks is crucial for the sustainability of the process. mdpi.com
Process Parameters: Temperature, pH, and dissolved oxygen levels are critical parameters that need to be carefully controlled during fermentation to maintain optimal microbial activity. patsnap.com
Fermentation Mode: Different fermentation strategies, such as batch, fed-batch, or continuous fermentation, can be employed depending on the specific microorganism and product. Fed-batch fermentation is often used to avoid substrate inhibition and to maintain high cell densities. patsnap.com
The production of medium-chain fatty acids through fermentation of organic residues is an area of active research, demonstrating the potential for producing valuable chemicals from waste streams. mdpi.com While the specific conditions for the fermentation of tridecanoic acid, 13-oxo- would need to be empirically determined, the established principles of fermentation optimization for other fatty acids provide a solid foundation for process development. mdpi.comresearchgate.net
Agricultural Research Applications and Plant Growth Regulation
Oxylipins, which are oxidized fatty acids, are known to be important signaling molecules in plants, regulating a wide range of processes including growth, development, and defense responses. mdpi.comnih.gov While the specific role of tridecanoic acid, 13-oxo- in agriculture has not been extensively studied, the known functions of other oxo-fatty acids suggest its potential for applications in this field.
One of the most well-studied oxo-phytodienoic acids is 12-oxo-phytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid (JA). nih.gov OPDA itself can trigger signaling pathways that are distinct from those activated by JA, and it is involved in regulating defense responses and growth processes. nih.gov For example, OPDA has been shown to regulate a unique subset of jasmonate-responsive genes and can act synergistically with abscisic acid (ABA) to regulate seed germination. nih.gov The accumulation of OPDA during seed development can repress germination. nih.gov This suggests that other oxo-fatty acids, like tridecanoic acid, 13-oxo-, could also possess hormone-like activities or act as precursors for signaling molecules in plants. researchgate.net
Furthermore, research on dicarboxylic acids has shown their potential to influence plant growth. The application of dicarboxylic acid polymers has been shown to enhance the growth and productivity of crops like sweet potatoes in acidic soils by improving phosphorus availability. nih.gov Other studies have investigated the use of dicarboxylic acids to control the growth of parasitic plants. google.com While tridecanoic acid, 13-oxo- is a monocarboxylic acid, these findings indicate that fatty acid derivatives can have significant effects on plant growth and health. The application of carboxylic acids in general has been shown to improve vegetative growth and flowering in ornamental plants. curresweb.com
Emerging Research Areas and Future Directions in Tridecanoic Acid, 13 Oxo Investigations
Discovery of Novel Biological Pathways and Functions
While the parent compound, tridecanoic acid, is an odd-chain saturated fatty acid known to originate from microbial sources in the gut or rumen, its metabolic pathways are reasonably well-understood. news-medical.netwikipedia.org It undergoes β-oxidation to produce propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to support gluconeogenesis. news-medical.net However, the introduction of an oxo- group at the 13th carbon position suggests alternative or additional biological roles and metabolic fates for Tridecanoic acid, 13-oxo-.
Emerging research is beginning to unravel the complex roles of oxo-fatty acids in cellular processes. These molecules are no longer seen merely as metabolic intermediates but as active signaling molecules. Future research is anticipated to explore several potential pathways and functions for Tridecanoic acid, 13-oxo-:
Lipid Signaling: Oxo-fatty acids can act as ligands for various receptors, influencing inflammatory responses and other signaling cascades. Investigations may reveal if Tridecanoic acid, 13-oxo- interacts with specific G-protein coupled receptors or nuclear receptors to modulate gene expression and cellular function.
Metabolic Regulation: The presence of the ketone group could influence how the molecule is metabolized. It may be a substrate for specific ketoreductases or dehydrogenases, leading to the formation of other bioactive lipids. Its impact on mitochondrial function and energy homeostasis is a key area for future studies. nih.gov
Gut Microbiome Interactions: Given that odd-chain fatty acids like tridecanoic acid have microbial origins, it is plausible that Tridecanoic acid, 13-oxo- is either produced by gut bacteria or modulates the gut microbiome composition and function. news-medical.net Exploring this link could provide insights into its role in host-microbe interactions and associated health outcomes.
Application of Advanced Imaging and Single-Cell Technologies
Understanding the subcellular localization and cell-to-cell variability of Tridecanoic acid, 13-oxo- is crucial to elucidating its functions. Traditional bulk analysis methods often mask the heterogeneity inherent in biological systems. nih.gov The application of advanced imaging and single-cell technologies is set to revolutionize the study of this and other oxo-fatty acids.
Advanced Imaging Techniques: Techniques like Magnetic Resonance Imaging (MRI) and spectroscopy (MRS) are being refined to not only quantify fat content but also to characterize fatty acid composition in tissues. researchgate.netfrontiersin.orgismrm.org For intracellular visualization, methods such as scanning X-ray fluorescence microscopy (SXFM) offer the potential to image fatty acids at a sub-organelle level, providing unprecedented spatial resolution without the need for large molecular labels that could interfere with metabolism. nih.gov These technologies could be adapted to trace the uptake, trafficking, and localization of Tridecanoic acid, 13-oxo- within specific cellular compartments like mitochondria or lipid droplets.
Single-Cell Technologies: Single-cell RNA sequencing (scRNA-seq) and related single-cell multi-omics approaches are powerful tools for dissecting cellular heterogeneity. nih.gov By applying these technologies, researchers can identify specific cell populations that produce or respond to Tridecanoic acid, 13-oxo-. For instance, combining single-cell transcriptomics with lipidomics could reveal how the presence of this oxo-fatty acid correlates with the gene expression profiles of individual cells within a complex tissue, pointing towards its specific biological roles and the pathways it modulates. nih.gov
| Technology | Application in Oxo-Fatty Acid Research | Potential Insights for Tridecanoic Acid, 13-oxo- |
|---|---|---|
| Advanced MRI/MRS | Non-invasive quantification and characterization of fatty acid composition in tissues. ismrm.orgnih.gov | Mapping tissue-specific accumulation or depletion. |
| Scanning X-ray Fluorescence Microscopy (SXFM) | High-resolution imaging of labeled fatty acids at the sub-organelle level. nih.gov | Determining subcellular localization (e.g., mitochondria, ER). |
| Single-Cell Lipidomics | Profiling the lipid content of individual cells to understand heterogeneity. nih.gov | Identifying cell types that synthesize or accumulate the compound. |
| scRNA-seq | Analyzing gene expression at the single-cell level to infer cellular function and state. nih.gov | Correlating its presence with specific cellular pathways and responses. |
Integration of Artificial Intelligence and Machine Learning in Oxo-Fatty Acid Research
The vast and complex datasets generated by modern lipidomics and other omics technologies necessitate sophisticated computational tools for analysis and interpretation. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable in fatty acid research. nih.gov
ML algorithms can analyze large lipidomics datasets to identify patterns and signatures that are not apparent to human observers. mdpi.comjci.org For example, ML models can be trained to distinguish between different physiological or pathological states based on the plasma lipid profiles of individuals. nih.govresearchgate.net In the context of Tridecanoic acid, 13-oxo-, these approaches could be used to:
Identify Biomarker Panels: Machine learning can determine if levels of Tridecanoic acid, 13-oxo-, in combination with other lipids, can serve as a robust biomarker for diagnosing or predicting the progression of diseases such as metabolic dysfunction-associated fatty liver disease. nih.govmdpi.com
Predict Biological Function: By integrating lipidomics data with genomics, proteomics, and metabolomics data, ML models can help predict the functions of understudied lipids and generate new hypotheses about the biological pathways in which they participate.
Improve Analytical Methods: AI can enhance the processing of raw data from mass spectrometry and other analytical platforms, improving the accuracy and reliability of lipid identification and quantification.
Unanswered Questions and Persistent Challenges in Tridecanoic Acid, 13-oxo- Research
Despite the promise of new technologies, significant challenges and fundamental questions remain in the study of Tridecanoic acid, 13-oxo-. The low abundance of this and other odd-chain fatty acids makes their detection and quantification technically demanding. news-medical.net
Key Unanswered Questions:
What are the primary endogenous sources of Tridecanoic acid, 13-oxo-? Is it produced endogenously in mammalian cells, derived solely from the gut microbiome, or is it a product of specific dietary exposures?
What are the specific enzymes and metabolic pathways responsible for its synthesis and degradation?
Does Tridecanoic acid, 13-oxo- have unique signaling properties distinct from its parent compound, tridecanoic acid?
What is its precise role in health and disease? Does it contribute to the pathology of metabolic, inflammatory, or neurological disorders?
Persistent Challenges:
Analytical Hurdles: Differentiating and accurately quantifying structurally similar lipids, especially at low concentrations, remains a major challenge in lipidomics. nih.gov
Lack of Standards: The limited commercial availability of pure analytical standards for Tridecanoic acid, 13-oxo- hampers the development of robust quantitative assays.
Methodological Complexity: Studying the effects of a single fatty acid in a complex biological system is difficult due to the interconnectedness of metabolic pathways. mdpi.comresearchgate.net Distinguishing the specific effects of Tridecanoic acid, 13-oxo- from the broader class of keto-acids or odd-chain fatty acids requires carefully designed experiments. mdpi.com
Future progress in understanding the significance of Tridecanoic acid, 13-oxo- will depend on overcoming these challenges through interdisciplinary collaboration, the development of more sensitive analytical tools, and the application of systems biology approaches.
Q & A
Q. What validated synthetic routes exist for tridecanoic acid production in biochemical research?
Tridecanoic acid is synthesized via:
- Enzymatic oxidation : CYP152N1 peroxygenase converts myristic acid (C14:0) to tridecanoic acid (C13:0) through α-oxidative decarboxylation, achieving 17% yield under optimized H2O2 conditions .
- Microbial isolation : Bacillus sp. LBF-01 produces tridecanoic acid as a secondary metabolite, requiring strain-specific optimization of fermentation media .
- Chemical synthesis : Carboxylic acid derivatives of n-tridecane via controlled oxidation, though purity challenges necessitate GC-MS validation .
Q. Which analytical techniques reliably quantify tridecanoic acid in lipidomic studies?
- GC-MS : After derivatization to fatty acid methyl esters (FAMEs) using methanolic-HCl, achieving >90% efficiency in microfluidic systems. Optimal parameters: 10 min reaction at 70°C with 4:1 acid-to-FFA ratio .
- HPLC-UV : C18 reverse-phase columns (5 μm, 250 mm) with isocratic elution (acetonitrile:0.1% formic acid) detect underivatized acid at 210 nm .
- NMR : <sup>13</sup>C NMR distinguishes tridecanoic acid from C12/C14 analogs via carbonyl (δ 178–182 ppm) and terminal methyl (δ 14.1 ppm) signals .
Advanced Research Questions
Q. How do CYP152N1 active-site dynamics influence α-oxidative decarboxylation efficiency?
Molecular dynamics simulations reveal:
- Substrate positioning : α-Hydroxymyristic acid adopts a bent conformation in CYP152N1’s hydrophobic pocket, enabling H2O2-mediated oxidation to α-ketomyristic acid.
- Decarboxylation kinetics : Spontaneous decomposition of α-keto intermediate occurs 3.2× faster than linear-chain analogs, critical for improving yield .
- Structural insights : Crystal structures (PDB 6JX1) show conserved Glu267 stabilizes the substrate, suggesting mutagenesis to enhance catalytic turnover .
Q. What experimental parameters resolve contradictions in tridecanoic acid’s antibiofilm efficacy?
Discrepancies arise from:
Q. How can multivariate optimization improve tridecanoic acid derivatization for lipidomics?
A Design of Experiments (DOE) approach identified:
- Critical factors : Reaction time (8–12 min), acid-to-FFA ratio (3:1–5:1), and temperature (70–80°C).
- Optimal conditions : 10 min, 4:1 ratio at 75°C predicted 94% efficiency, validated with <5% degradation .
- Validation : Applied to 12 FFA mixtures, achieving RSD <2% for C8–C18 chains .
Data Contradiction Analysis
Q. Why do studies report conflicting toxicity profiles for tridecanoic acid?
- In vitro vs. in vivo models : Cytotoxicity at >2 mM in HeLa cells (MTT assay) contrasts with non-toxic dietary levels (0.1% w/w in murine models) .
- Purity factors : Commercial batches (≥98% GC) show consistent activity, while impurities in ≤95% samples artifactually increase toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
